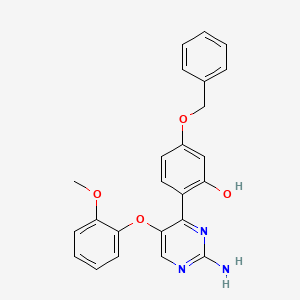

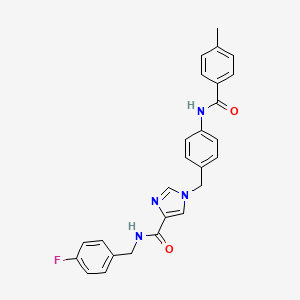

![molecular formula C21H26ClN5O2 B2513468 9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923398-81-6](/img/structure/B2513468.png)

9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . Under Hantzsch thiazole synthesis conditions, these precursors yield the new compound. The reaction proceeds via a facile process, combining a substituted thiourea with α-halo ketones in the presence of ethanol as a green solvent. Thiazole chemistry has significant implications in drug development, with various drugs derived from it, including antimicrobials, antifungals, antiretrovirals, and antineoplastics .

科学的研究の応用

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including purines, has shown significant insights into the molecular interactions and stability of these compounds in various environments. The research by Person et al. (1989) explores how tautomeric equilibria of purine and pyrimidine bases can change due to interactions with their environment, affecting their stability and biological significance. This study highlights the importance of understanding molecular interactions in developing synthetic analogs for therapeutic and research purposes Person et al., 1989.

Bioactive Heterocycles as Enzyme Inhibitors

Chauhan and Kumar (2015) provided a comprehensive review on bioactive fused heterocycles acting as purine-utilizing enzyme inhibitors. These compounds play a critical role in treating diseases like malaria, cancer, and autoimmune disorders. The study underscores the potential of purine analogs in designing drugs with targeted medicinal activities Chauhan & Kumar, 2015.

Metal Complexes and Catalysis

The synthesis and application of metal complexes utilizing purine analogs have been explored for catalytic purposes, including olefin metathesis. Lefebvre et al. (1995) discussed the synthesis and properties of aryloxy complexes of tungsten, demonstrating their utility in organic synthesis and polymerization processes. This research opens avenues for the application of purine analogs in advanced material synthesis and catalysis Lefebvre et al., 1995.

MLCT Excited States in Coordination Compounds

Research on the metal-to-ligand charge transfer (MLCT) excited states of cuprous bis-phenanthroline coordination compounds, as detailed by Scaltrito et al. (2000), reveals significant insights into the electronic properties of purine analogs when bound to metal ions. These findings have implications for the development of photonic and electronic materials based on purine structures Scaltrito et al., 2000.

Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives

Gondkar, Deshmukh, and Chaudhari (2013) investigated the anti-inflammatory activity of substituted 1,2,3,4-tetrahydropyrimidine derivatives, showcasing the potential of purine analogs in developing new anti-inflammatory agents. This study highlights the versatility of purine structures in medicinal chemistry, offering pathways to new therapeutic options Gondkar et al., 2013.

特性

IUPAC Name |

9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN5O2/c1-4-5-6-10-27-19(28)17-18(24(3)21(27)29)23-20-25(11-7-12-26(17)20)15-9-8-14(2)16(22)13-15/h8-9,13H,4-7,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFVUPPHNLOHSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

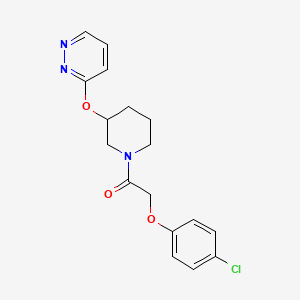

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)

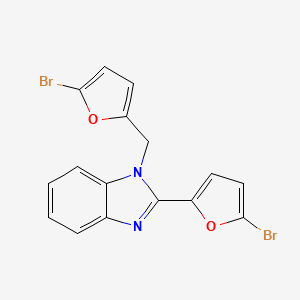

![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)

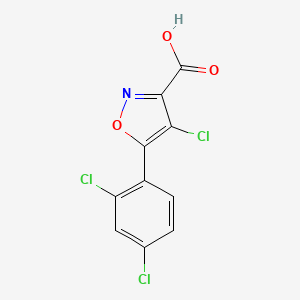

![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)

![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2513398.png)

![2-methoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2513399.png)